molecular formula C12H16O3 B14039842 Ethyl 2-methoxy-4,5-dimethylbenzoate

Ethyl 2-methoxy-4,5-dimethylbenzoate

Cat. No.: B14039842
M. Wt: 208.25 g/mol
InChI Key: OVLZOOPIVJSVBA-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-4,5-dimethylbenzoate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is a derivative of benzoic acid, characterized by the presence of ethyl, methoxy, and dimethyl groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Ethyl 2-methoxy-4,5-dimethylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methoxy-4,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants to achieve the desired ester product. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-methoxy-4,5-dimethylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-methoxy-4,5-dimethylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-4,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy and dimethyl groups may influence the compound’s reactivity and interaction with enzymes or receptors .

Comparison with Similar Compounds

Ethyl 2-methoxy-4,5-dimethylbenzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-methoxy-4,5-dimethylbenzoate

InChI

InChI=1S/C12H16O3/c1-5-15-12(13)10-6-8(2)9(3)7-11(10)14-4/h6-7H,5H2,1-4H3

InChI Key

OVLZOOPIVJSVBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)C)OC

Origin of Product

United States

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